1-amino-N'-hydroxycyclopentane-1-carboximidamide

Metalloenzyme inhibition Zinc chelation Carbonic anhydrase

1-Amino-N'-hydroxycyclopentane-1-carboximidamide (molecular formula C₆H₁₃N₃O, MW 143.19 g/mol, CAS 1561255-70-6) is a cyclopentane-derived small molecule featuring a geminal 1,1-disubstitution pattern that combines a primary amine (-NH₂) with an N'-hydroxycarboximidamide (-C(=N-OH)-NH₂) moiety on the same ring carbon. This scaffold embeds a metal-chelating hydroxyamidine pharmacophore within a conformationally constrained five-membered ring, yielding a calculated logP of approximately 0.0043 and a topological polar surface area (TPSA) of 84.63 Ų.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B13227313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-N'-hydroxycyclopentane-1-carboximidamide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=NO)N)N
InChIInChI=1S/C6H13N3O/c7-5(9-10)6(8)3-1-2-4-6/h10H,1-4,8H2,(H2,7,9)
InChIKeyTXIFWNZLQVCPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-N'-hydroxycyclopentane-1-carboximidamide: Scaffold Identity, Physicochemical Profile, and Procurement Context


1-Amino-N'-hydroxycyclopentane-1-carboximidamide (molecular formula C₆H₁₃N₃O, MW 143.19 g/mol, CAS 1561255-70-6) is a cyclopentane-derived small molecule featuring a geminal 1,1-disubstitution pattern that combines a primary amine (-NH₂) with an N'-hydroxycarboximidamide (-C(=N-OH)-NH₂) moiety on the same ring carbon . This scaffold embeds a metal-chelating hydroxyamidine pharmacophore within a conformationally constrained five-membered ring, yielding a calculated logP of approximately 0.0043 and a topological polar surface area (TPSA) of 84.63 Ų . The compound is commercially available at research-grade purity (≥95%) for use as a synthetic building block and screening intermediate in medicinal chemistry and agrochemical discovery programs [1].

Why 1-Amino-N'-hydroxycyclopentane-1-carboximidamide Cannot Be Replaced by Generic Cyclopentane Analogs: Structural Rationale


In-class cyclopentane derivatives such as 1-aminocyclopentane-1-carboximidamide (CAS 1538905-00-8, MW 127.19, C₆H₁₃N₃) or 1-amino-N-hydroxycyclopentane-1-carboxamide (CAS 62104-33-0, MW 144.17, C₆H₁₂N₂O₂) share the cyclopentane backbone but differ critically in the presence or chemical nature of the N-hydroxy functionality . The N'-hydroxycarboximidamide group in the target compound is a validated zinc-chelating pharmacophore, as demonstrated by sub-micromolar to nanomolar inhibition constants (Ki range: 4.7 nM–3.22 μM) achieved by N'-hydroxycarboximidamide-bearing benzenesulfonamides against human carbonic anhydrase isoforms I, II, IV, and IX [1]. In contrast, the des-hydroxy analog 1-aminocyclopentane-1-carboximidamide lacks this metal-coordination capacity, while the carboxamide variant (hydroxamic acid) presents a different zinc-binding geometry (O,O-bidentate vs. N,O-chelate) that alters isozyme selectivity profiles . These functional-group-level differences translate into non-interchangeable biological activity and synthetic utility, making simple substitution scientifically unsound.

Quantitative Differentiation Evidence for 1-Amino-N'-hydroxycyclopentane-1-carboximidamide Versus Closest Analogs


Scaffold-Embedded Zinc-Chelation Potential: N'-Hydroxycarboximidamide as a Validated Metal-Binding Pharmacophore

The N'-hydroxycarboximidamide functional group in the target compound is a validated zinc-binding pharmacophore. In a systematic study of benzenesulfonamide-based carbonic anhydrase inhibitors, compounds bearing the N'-hydroxycarboximidamide functionality (series 10a–g) exhibited inhibition constants (Ki) ranging from 4.7 nM to 3.22 μM against human carbonic anhydrase isoforms hCA I, II, IV, and IX [1]. This establishes the functional group's intrinsic capability to engage catalytic zinc ions in metalloenzyme active sites. By contrast, the des-hydroxy analog 1-aminocyclopentane-1-carboximidamide (MW 127.19) lacks the N-hydroxy oxygen atom required for zinc coordination, fundamentally precluding this binding mode .

Metalloenzyme inhibition Zinc chelation Carbonic anhydrase Pharmacophore validation

Conformational Constraint Advantage: Geminal 1,1-Disubstitution on a Cyclopentane Scaffold

The target compound features geminal disubstitution at the cyclopentane 1-position, placing both the amino group and the N'-hydroxycarboximidamide on the same tetrahedral carbon . This contrasts with the regioisomer 2-amino-N'-hydroxycyclopentane-1-carboximidamide (CAS 1562642-32-3, MW 143.19), which distributes the amino and carboximidamide groups across vicinal carbons (C1 and C2) . The geminal arrangement restricts rotational freedom (1 rotatable bond for the target vs. the potential for increased conformational sampling in the vicinal isomer), creating a more preorganized ligand geometry that can reduce the entropic penalty upon target binding. The logP of approximately 0.0043 for the target compound versus 1.061 for the simpler N'-hydroxycyclopentanecarboximidamide scaffold lacking the geminal amino group [1] demonstrates that the addition of the amino substituent significantly modulates polarity without adding lipophilicity.

Conformational restriction Scaffold design Ligand preorganization Medicinal chemistry

Hydroxyamidine vs. Hydroxamic Acid: Divergent Zinc-Binding Geometry and Isozyme Selectivity Implications

The N'-hydroxycarboximidamide (hydroxyamidine) moiety in the target compound provides an N,O-bidentate zinc-chelation mode that differs from the O,O-bidentate chelation of the hydroxamic acid group found in 1-amino-N-hydroxycyclopentane-1-carboxamide (CAS 62104-33-0) . This distinction has practical consequences for metalloenzyme selectivity. The cyclopentene-based hydroxamic acid BRD 9757 (N-Hydroxy-1-cyclopentene-1-carboxamide) achieves an IC50 of 30 nM against HDAC6 with >20-fold selectivity over Class I HDACs (HDAC1 IC50 = 638 nM; HDAC2 IC50 = 1,790 nM; HDAC3 IC50 = 694 nM) and >400-fold over other Class II HDACs (HDAC4 IC50 = 21,800 nM; HDAC5 IC50 = 18,320 nM) . The hydroxyamidine scaffold of the target compound, with its distinct nitrogen-containing chelation motif, may engage zinc-dependent enzymes with altered isozyme selectivity profiles compared to classical hydroxamates, offering a structurally orthogonal starting point for inhibitor design programs where hydroxamic acid-based leads have failed due to selectivity or pharmacokinetic liabilities .

Zinc-binding geometry HDAC inhibition Hydroxyamidine Hydroxamic acid Pharmacophore comparison

Immunosuppressive Scaffold Heritage: 1-Aminocyclopentane-Derived Hydroxamic Acids Demonstrate In Vivo Activity

The 1-aminocyclopentane scaffold has an established precedent in immunosuppressive drug discovery. US Patent 3,997,594 (granted 1976) discloses that 1-aminocyclopentanecarbohydroxamic acid hydrochloride, a direct structural analog of the target compound where the carboximidamide is replaced by a hydroxamic acid, demonstrated oral anti-immune activity in the experimental allergic encephalomyelitis (EAE) test: at 50 mg/kg body weight, the compound provided 45% protection against paralysis in warm-blooded animals [1][2]. The target compound's N'-hydroxycarboximidamide group represents a bioisosteric replacement of the hydroxamic acid, potentially retaining the immunosuppressive scaffold recognition while offering differential zinc-chelation and metabolic stability properties [3].

Immunosuppression EAE model Hydroxamic acid Alicyclic amino acid In vivo efficacy

Hydroxyguanidine/Carboximidamide as a Novel Xanthine Oxidase Electron Acceptor Pharmacophore

The N'-hydroxycarboximidamide group (chemically synonymous with N-hydroxyguanidine) has been independently validated as an electron acceptor for xanthine oxidase (XO), an enzyme implicated in ischemia-reperfusion injury. Dambrova et al. demonstrated that N-hydroxyguanidine derivatives serve as substrates for XO-catalyzed reduction, with kinetic studies showing that increasing xanthine concentration significantly elevates the apparent Km, while NADH concentration has no effect — confirming a specific electron acceptor mechanism [1][2]. In contrast, the des-hydroxy analog 1-aminocyclopentane-1-carboximidamide (MW 127.19) and the non-amino analog N'-hydroxycyclopentanecarboximidamide (MW 128.17) have no reported XO electron acceptor data. The target compound uniquely combines the N-hydroxyguanidine electron acceptor motif with a geminal amino group on a cyclopentane scaffold, offering a distinct chemotype for XO-mediated pharmacology that is not represented by any single comparator [3].

Xanthine oxidase Electron acceptor N-hydroxyguanidine Ischemia-reperfusion Free radical

Structural Biology Validation: Cyclopentane-Carboximidamide Scaffold in a High-Resolution Protein-Ligand Complex

The cyclopentane-carboximidamide scaffold has been co-crystallized with Cytochrome C Peroxidase (PDB ID: 2RBU) at 1.80 Å resolution, providing atomic-level validation that this chemotype can engage enzyme active sites with defined binding geometry [1][2]. The PDB ligand (code 273: cyclopentanecarboximidamide, C₆H₁₂N₂) demonstrates that the carboximidamide moiety forms specific interactions within the heme-containing oxidoreductase pocket [3]. The target compound extends this validated scaffold by adding both an N-hydroxy group (enabling metal chelation) and a geminal amino group (enabling additional hydrogen-bond interactions), creating a more functionally dense ligand while preserving the core cyclopentane-carboximidamide binding framework confirmed experimentally [1].

X-ray crystallography PDB Cytochrome C Peroxidase Carboximidamide binding Protein-ligand complex

Procurement-Relevant Application Scenarios for 1-Amino-N'-hydroxycyclopentane-1-carboximidamide


Zinc-Metalloenzyme Inhibitor Lead Generation — Orthogonal Chemotype to Hydroxamic Acids

Research groups pursuing inhibitors of zinc-dependent enzymes (HDACs, carbonic anhydrases, MMPs) can procure this compound as a structurally orthogonal starting scaffold to classical hydroxamic acid leads. The N'-hydroxycarboximidamide group provides N,O-bidentate zinc chelation [1], a binding mode distinct from the O,O-bidentate chelation of hydroxamates that dominate current clinical pipelines. With HDAC6-selective hydroxamate BRD 9757 achieving 30 nM potency but >400-fold selectivity over some Class II isoforms , the hydroxyamidine scaffold may yield altered selectivity fingerprints. The geminal amino group additionally offers a vector for derivatization not present in simpler N'-hydroxycyclopentanecarboximidamide (MW 128.17) [2].

Ischemia-Reperfusion Injury Research — Xanthine Oxidase Electron Acceptor Probe

The N-hydroxyguanidine (N'-hydroxycarboximidamide) pharmacophore has been mechanistically validated as an electron acceptor for xanthine oxidase, an enzyme that generates superoxide radicals during reperfusion [3][4]. The target compound uniquely positions this pharmacophore on a conformationally constrained cyclopentane scaffold with a geminal amino group, offering a chemotype for structure-activity relationship (SAR) exploration in ischemia-reperfusion models. The kinetic mechanism — characterized by xanthine-concentration-dependent Km shifts without NADH dependence — provides a quantitative framework for benchmarking new analogs [3].

Immunomodulatory Scaffold Diversification — Bioisosteric Replacement of Hydroxamic Acid

The 1-aminocyclopentane scaffold with an N-hydroxy functional group has demonstrated in vivo immunosuppressive activity: 1-aminocyclopentanecarbohydroxamic acid provided 45% protection against paralysis at 50 mg/kg p.o. in the EAE model [5]. The target compound replaces the hydroxamic acid with an N'-hydroxycarboximidamide bioisostere, potentially retaining immunomodulatory scaffold recognition while altering zinc-chelation properties and metabolic stability. This makes it a procurement-relevant diversification tool for immunology and transplant rejection programs seeking to explore beyond the hydroxamic acid chemical space [5][6].

Structure-Based Drug Design — Crystallographically Validated Scaffold for Fragment Growth

The cyclopentane-carboximidamide core has been experimentally visualized in a protein active site at 1.80 Å resolution (PDB 2RBU, Cytochrome C Peroxidase complex) [7]. The target compound adds hydrogen-bond-capable substituents (N-OH and -NH₂) to this validated binding scaffold without substantially increasing molecular weight (143.19 vs. 112.17 for the minimal scaffold). With a TPSA of 84.63 Ų and logP approaching zero (0.0043) , the compound possesses favorable fragment-like physicochemical properties for structure-based design, providing an experimentally grounded starting point for fragment growing or linking campaigns.

Quote Request

Request a Quote for 1-amino-N'-hydroxycyclopentane-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.